molecular formula C16H20N2O2S B10975682 4-(2-methylpropyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide

4-(2-methylpropyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B10975682
M. Wt: 304.4 g/mol
InChI Key: DNJUNYPVBZQAGJ-UHFFFAOYSA-N
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Description

4-(2-methylpropyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial, antifungal, and diuretic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the following steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonyl chloride.

    Introduction of the 2-Methylpropyl Group: The benzenesulfonyl chloride is then reacted with 2-methylpropylamine under basic conditions to form 4-(2-methylpropyl)benzenesulfonamide.

    Attachment of the Pyridin-3-ylmethyl Group: Finally, the 4-(2-methylpropyl)benzenesulfonamide is reacted with pyridin-3-ylmethyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-(2-methylpropyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-methylpropyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition disrupts the production of folic acid, which is essential for the growth and replication of bacteria and fungi.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methylpropyl)benzenesulfonamide: Lacks the pyridin-3-ylmethyl group.

    N-(pyridin-3-ylmethyl)benzenesulfonamide: Lacks the 2-methylpropyl group.

    4-(2-methylpropyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide: Has a pyridin-2-ylmethyl group instead of pyridin-3-ylmethyl.

Uniqueness

The presence of both the 2-methylpropyl and pyridin-3-ylmethyl groups in 4-(2-methylpropyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide provides it with unique steric and electronic properties. These properties can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

4-(2-methylpropyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C16H20N2O2S/c1-13(2)10-14-5-7-16(8-6-14)21(19,20)18-12-15-4-3-9-17-11-15/h3-9,11,13,18H,10,12H2,1-2H3

InChI Key

DNJUNYPVBZQAGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2

Origin of Product

United States

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